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molecular formula C10H9NO3S B016382 3-Methyl-8-quinolinesulfonic acid CAS No. 153886-69-2

3-Methyl-8-quinolinesulfonic acid

Cat. No. B016382
M. Wt: 223.25 g/mol
InChI Key: BTBNYOKJERLLQI-UHFFFAOYSA-N
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Patent
US05453430

Procedure details

20 g (90 mmoles) of 3-methylquinoline-8-sulphonic acid is placed in a mixture of 200 ml of water and 25 ml of 12N hydrochloric acid. 6 g of 5% rhodium on charcoal catalyst is added and the reaction mixture is heated at 70° C. for 16 hours. The catalyst is filtered and washed with hot water and the filtrate is evaporated to provide a residue which is dissolved in 50 ml of ethanol. After evaporation of ethanol the residue is dried over phosphorus pentoxide at 50° C. 14 g of product is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[S:12]([OH:15])(=[O:14])=[O:13]>O.Cl.C(O)C.[Rh]>[CH3:1][CH:2]1[CH2:11][C:10]2[C:5](=[C:6]([S:12]([OH:15])(=[O:14])=[O:13])[CH:7]=[CH:8][CH:9]=2)[NH:4][CH2:3]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C=NC2=C(C=CC=C2C1)S(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
WASH
Type
WASH
Details
washed with hot water
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
After evaporation of ethanol the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over phosphorus pentoxide at 50° C

Outcomes

Product
Name
Type
product
Smiles
CC1CNC2=C(C=CC=C2C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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